![molecular formula C51H30O B1627786 Di(9,9'-spirobi[fluoren]-2-yl)methanone CAS No. 782504-07-8](/img/structure/B1627786.png)
Di(9,9'-spirobi[fluoren]-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(9,9’-spirobi[fluoren]-2-yl)methanone is a complex organic compound characterized by its unique spirobi[fluorene] core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(9,9’-spirobi[fluoren]-2-yl)methanone typically involves the use of 9,9’-spirobi[fluorene] as a starting material. One common synthetic route includes the following steps:
Bromination: The 9,9’-spirobi[fluorene] is brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene].
Lithiation: The dibromo compound is then subjected to lithiation using n-butyllithium.
Carbonylation: The lithiated intermediate is reacted with carbon monoxide to introduce the methanone group, forming Di(9,9’-spirobi[fluoren]-2-yl)methanone.
Industrial Production Methods
While specific industrial production methods for Di(9,9’-spirobi[fluoren]-2-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Di(9,9’-spirobi[fluoren]-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the spirobi[fluorene] core or the methanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
Di(9,9’-spirobi[fluoren]-2-yl)methanone has a wide range of scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic solar cells, contributing to improved power conversion efficiency.
Luminescent Materials: The compound’s unique structure makes it suitable for use in circularly polarized luminescent materials.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs, which have applications in gas storage and separation.
作用机制
The mechanism by which Di(9,9’-spirobi[fluoren]-2-yl)methanone exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid, three-dimensional framework that enhances electron mobility and stability. This makes it an effective component in electronic devices and materials. The methanone group further contributes to the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
9,9’-Spirobifluorene: A structurally similar compound used in organic electronics.
Spiro-OMeTAD: A common hole transport material in perovskite solar cells.
Chiral 9,9’-spirobi[fluorene] derivatives: Used in luminescent materials.
Uniqueness
Di(9,9’-spirobi[fluoren]-2-yl)methanone stands out due to its combination of the spirobi[fluorene] core and the methanone group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
属性
IUPAC Name |
bis(9,9'-spirobi[fluorene]-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLUUFRAVAYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581759 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-07-8 |
Source


|
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

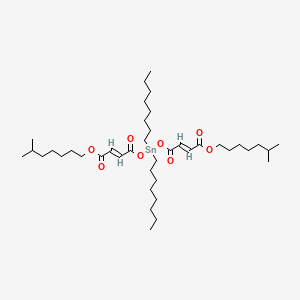
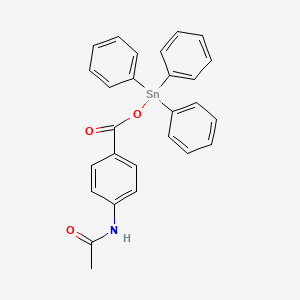
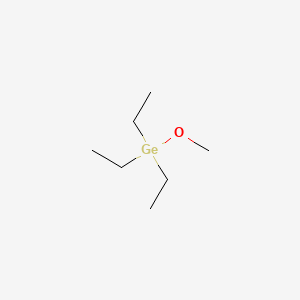
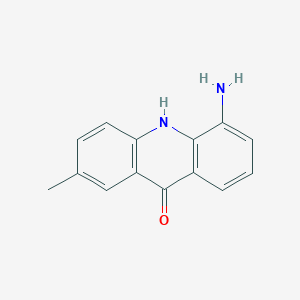

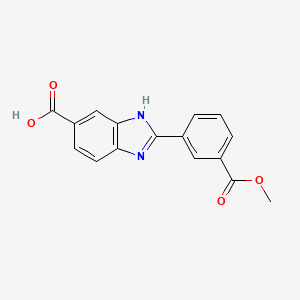
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![5-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1627717.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)

![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627721.png)


